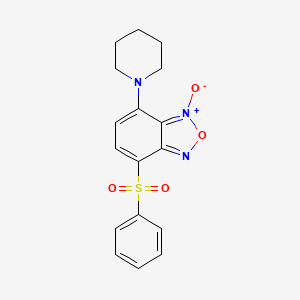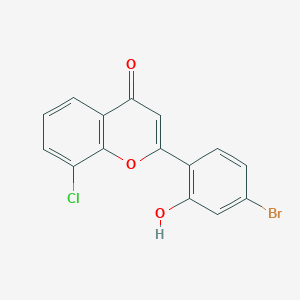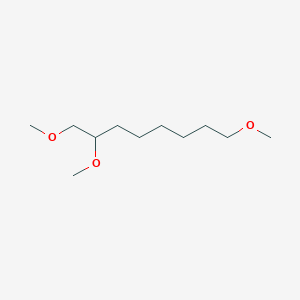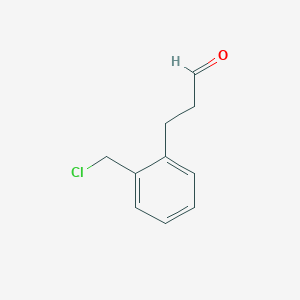
Benzenepropanal, 2-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 2-(chloromethyl)- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a propanal group substituted with a chloromethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-(chloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of benzene derivatives. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 2-(chloromethyl)- may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanal, 2-(chloromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 2-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 2-(chloromethyl)- involves its reactivity due to the presence of both the aldehyde and chloromethyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanal: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Contains a chloromethyl group but lacks the aldehyde functionality.
Phenylpropanal: Similar structure but without the chloromethyl substitution.
Uniqueness
Benzenepropanal, 2-(chloromethyl)- is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
3-[2-(chloromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2 |
InChI-Schlüssel |
JWQXJKDLHSJLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
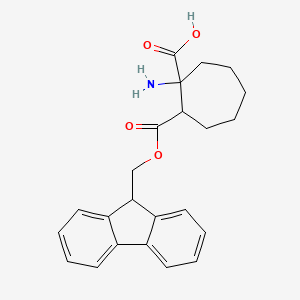
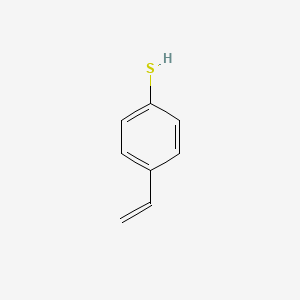
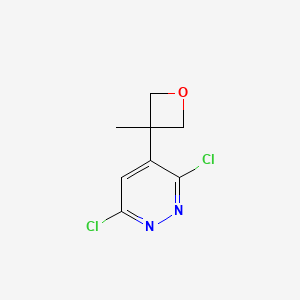
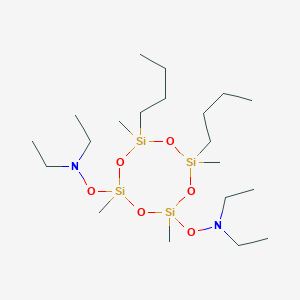
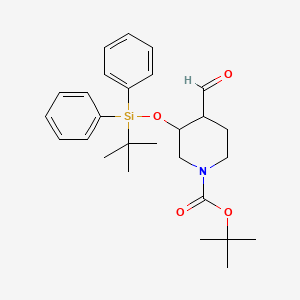
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
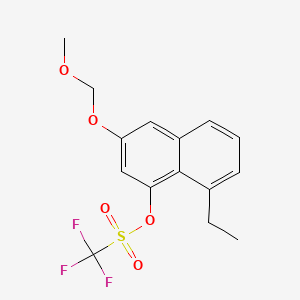
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
